molecular formula C12H14N4O B14434770 3-amino-2-cyano-N-methyl-3-(3-methylanilino)prop-2-enamide CAS No. 74905-54-7

3-amino-2-cyano-N-methyl-3-(3-methylanilino)prop-2-enamide

Cat. No.: B14434770
CAS No.: 74905-54-7
M. Wt: 230.27 g/mol
InChI Key: ONMUNIRGWDHOCV-UHFFFAOYSA-N
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Description

3-amino-2-cyano-N-methyl-3-(3-methylanilino)prop-2-enamide is a chemical compound known for its unique structure and properties. It is characterized by the presence of an amino group, a cyano group, and a methylanilino group attached to a prop-2-enamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2-cyano-N-methyl-3-(3-methylanilino)prop-2-enamide typically involves the reaction of substituted anilines with cyanoacetamides. One common method involves the treatment of substituted anilines with alkyl cyanoacetates under specific reaction conditions. For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by cooling to room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-amino-2-cyano-N-methyl-3-(3-methylanilino)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The amino and cyano groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitriles or amides, while reduction can produce primary amines.

Scientific Research Applications

3-amino-2-cyano-N-methyl-3-(3-methylanilino)prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.

    Biology: The compound’s derivatives have shown potential biological activities, making it a candidate for drug discovery and development.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-amino-2-cyano-N-methyl-3-(3-methylanilino)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-2-cyano-N-methyl-3-(4-methylanilino)prop-2-enamide
  • 3-amino-2-cyano-N-methyl-3-(2-methylanilino)prop-2-enamide
  • 3-amino-2-cyano-N-methyl-3-(3-chloroanilino)prop-2-enamide

Uniqueness

3-amino-2-cyano-N-methyl-3-(3-methylanilino)prop-2-enamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

74905-54-7

Molecular Formula

C12H14N4O

Molecular Weight

230.27 g/mol

IUPAC Name

3-amino-2-cyano-N-methyl-3-(3-methylanilino)prop-2-enamide

InChI

InChI=1S/C12H14N4O/c1-8-4-3-5-9(6-8)16-11(14)10(7-13)12(17)15-2/h3-6,16H,14H2,1-2H3,(H,15,17)

InChI Key

ONMUNIRGWDHOCV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=C(C#N)C(=O)NC)N

Origin of Product

United States

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